![molecular formula C19H22O6 B5091687 3-methoxy-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde](/img/structure/B5091687.png)
3-methoxy-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde, also known as MVE-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of aldehydes and is commonly used as a reagent in organic synthesis. In recent years, MVE-2 has gained significant attention due to its unique properties and potential applications in various fields of research.
Wirkmechanismus
The mechanism of action of 3-methoxy-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of various enzymes that are involved in cancer cell growth and proliferation. Additionally, this compound has been shown to induce oxidative stress in cancer cells, leading to their death. This compound has also been shown to have anti-inflammatory effects, reducing inflammation in various tissues and organs.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-methoxy-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde in lab experiments is its potent anti-cancer properties. Additionally, this compound is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to be toxic to some types of cells, and care must be taken when handling and using this compound.
Zukünftige Richtungen
There are many potential future directions for research on 3-methoxy-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde. One area of research could focus on the development of novel this compound derivatives with improved anti-cancer properties and reduced toxicity. Additionally, future research could investigate the potential applications of this compound in the treatment of other diseases, such as neurodegenerative disorders and cardiovascular disease. Finally, future research could investigate the potential use of this compound as a diagnostic tool for cancer and other diseases.
Synthesemethoden
The synthesis of 3-methoxy-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde involves a multi-step process that includes the reaction of 3-methoxyphenol with 3-chloropropanol, followed by the reaction of the resulting product with 2-(2-bromoethoxy)ethanol. The final step involves the reaction of the resulting product with 4-formylbenzoic acid. The synthesis of this compound is a complex process that requires careful attention to detail and precise control of reaction conditions.
Wissenschaftliche Forschungsanwendungen
3-methoxy-4-{2-[2-(3-methoxyphenoxy)ethoxy]ethoxy}benzaldehyde has a wide range of potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
3-methoxy-4-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O6/c1-21-16-4-3-5-17(13-16)24-10-8-23-9-11-25-18-7-6-15(14-20)12-19(18)22-2/h3-7,12-14H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEFKHCFAQTHOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=C(C=C(C=C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-({[2-(2,4-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5091604.png)
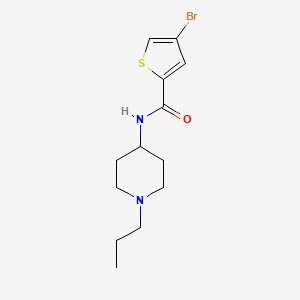
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3,4-dichlorophenyl)-2,5-pyrrolidinedione](/img/structure/B5091624.png)

![2-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5091636.png)
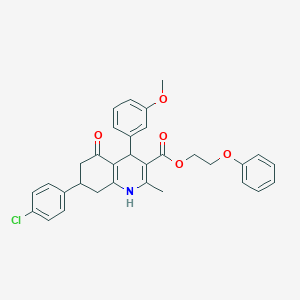
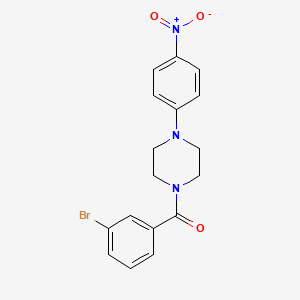
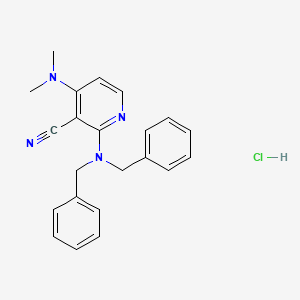
![3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole](/img/structure/B5091664.png)
![N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5091669.png)
![N-{[3-(2-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(1H-pyrazol-4-yl)ethanamine](/img/structure/B5091677.png)
![3,3-dimethyl-10-(phenylacetyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5091685.png)
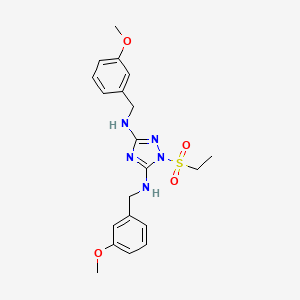
![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(2-methoxyphenyl)urea](/img/structure/B5091699.png)